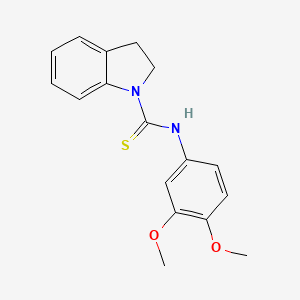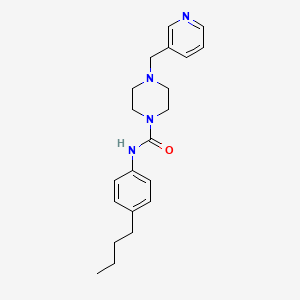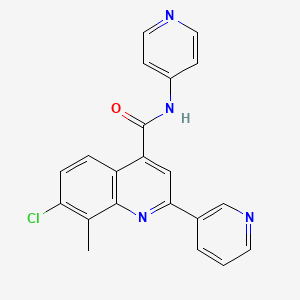
N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide, also known as AG-3-5, is a synthetic compound that belongs to the class of indolinecarbothioamide derivatives. It has gained significant attention in the scientific community due to its potential use in various applications, including medicinal chemistry, drug discovery, and pharmacology.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has been studied for its potential use in the development of new drugs and therapies.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide also inhibits the activity of acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. Furthermore, N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life, making it suitable for long-term storage. However, N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide has some limitations. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. Additionally, its potency and efficacy may vary depending on the experimental conditions and the target cells or tissues.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide. One potential direction is the development of new drugs and therapies based on N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide. It may also be used as a lead compound for the development of new derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods and optimization of existing methods may lead to improved yields and purity of N-(3,4-dimethoxyphenyl)-1-indolinecarbothioamide.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-20-15-8-7-13(11-16(15)21-2)18-17(22)19-10-9-12-5-3-4-6-14(12)19/h3-8,11H,9-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYNFUNWUJTEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde O-(cyclopropylcarbonyl)oxime](/img/structure/B4793715.png)
![4-[(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4793726.png)
![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide](/img/structure/B4793731.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4793758.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)

![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)
![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4793799.png)

